4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-

Description

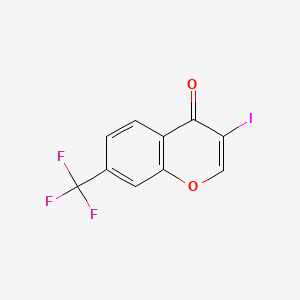

4H-1-Benzopyran-4-one derivatives are a class of oxygen-containing heterocyclic compounds with a fused benzene and pyrone ring. The compound 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- features an iodine atom at position 3 and a trifluoromethyl (-CF₃) group at position 5. These substituents confer unique electronic and steric properties:

- Trifluoromethyl (-CF₃): A strong electron-withdrawing group that increases lipophilicity and metabolic stability.

Properties

Molecular Formula |

C10H4F3IO2 |

|---|---|

Molecular Weight |

340.04 g/mol |

IUPAC Name |

3-iodo-7-(trifluoromethyl)chromen-4-one |

InChI |

InChI=1S/C10H4F3IO2/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H |

InChI Key |

HBHKFDZMZCBGNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)OC=C(C2=O)I |

Origin of Product |

United States |

Preparation Methods

Halogenation of Chromones to Introduce Iodine at the 3-Position

A common approach to synthesize 3-iodochromones involves direct electrophilic iodination of chromone or chromone precursors. For example, the use of iodine monochloride (ICl) in dimethylformamide (DMF) has been shown to selectively iodinate the 3-position of chromones under controlled conditions. This method benefits from mild reaction temperatures and relatively short reaction times (10 minutes at 110-130 °C when using copper(II) bromide analogs), which minimize side reactions and improve yields.

Incorporation of the Trifluoromethyl Group at the 7-Position

The trifluoromethyl substituent at the 7-position is typically introduced either by starting from trifluoromethylated phenols or acetophenones or via trifluoromethylation reactions on preformed chromones. The presence of the trifluoromethyl group influences the electronic properties of the molecule, enhancing its stability and biological activity.

One-Pot Synthesis of 3-Haloflavones (Including Iodo Derivatives)

A notable synthetic route involves a one-pot process starting from 3-aryl-1-(2-hydroxyaryl)propane-1,3-diones, which undergo cyclization and subsequent halogenation to yield 3-haloflavones, including 3-iodo derivatives. The sequence often employs a combination of acidic catalysts such as p-toluenesulfonic acid and halogen sources like ICl or bromine in DMF. This method allows for efficient synthesis with good yields and selectivity.

Protection and Cyclization Strategies

Protection of hydroxyl groups on acetophenone derivatives using silyl protecting groups (e.g., t-butyldimethylsilyl chloride) followed by alkylation and subsequent deprotection has been employed to prepare 2’-alkyl-2-hydroxyacetophenones. These intermediates undergo cyclization catalyzed by methane sulfonyl chloride and boron trifluoride diethyl etherate at low temperatures (0 °C) to form 3-substituted chromones, a method adaptable for introducing various substituents including halogens and trifluoromethyl groups.

Intramolecular Ester Carbonyl Olefination

Another advanced method involves intramolecular ester carbonyl olefination using (trimethylsilyl)methylene triphenyl phosphorane, which facilitates the formation of the chromone ring system. This approach provides a straightforward and efficient route to 4H-chromen-4-ones with potential for further functionalization at the 3- and 7-positions.

Comparative Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Iodination with ICl | Chromone or chromone precursors | ICl in DMF, 110-130 °C, 10 min | High selectivity, mild conditions | Requires careful temperature control |

| One-Pot Halogenation/Cyclization | 3-aryl-1-(2-hydroxyaryl)propane-1,3-diones | p-TsOH, ICl or Br2, DMF | Efficient, good yields | Sensitive to moisture and impurities |

| Protection/Alkylation/Cyclization | Hydroxyacetophenone derivatives | t-butyldimethylsilyl chloride, K-tert-butoxide, methane sulfonyl chloride, BF3·OEt2 | Mild conditions, high yields | Multi-step, requires protection/deprotection |

| Intramolecular Ester Carbonyl Olefination | Ester-substituted precursors | (Trimethylsilyl)methylene triphenyl phosphorane | Simple, versatile | Limited substrate scope |

Research Outcomes and Yields

- The one-pot halogenation method yields 3-haloflavones with yields typically ranging from 60% to 85%, depending on substituents and reaction conditions.

- Protection and cyclization strategies provide 3-substituted chromones in yields exceeding 70%, with high regioselectivity and functional group tolerance.

- Electrophilic iodination using ICl in DMF is rapid and efficient, producing 3-iodochromones in yields around 75-80% under optimized conditions.

- Intramolecular olefination methods afford chromones in moderate to high yields (50-80%), suitable for further functionalization.

Analytical Characterization

The synthesized 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- compounds are typically characterized by:

- Nuclear Magnetic Resonance spectroscopy to confirm the substitution pattern and ring structure.

- Mass Spectrometry to verify molecular weight and isotopic composition.

- Infrared spectroscopy to confirm carbonyl and aromatic functionalities.

- Elemental analysis to assess purity and composition.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl (-CF₃) group directs electrophiles to specific positions on the chromone backbone. Key reactions include:

-

Nitration : Occurs preferentially at the C-6 position under mixed acid (HNO₃/H₂SO₄) conditions.

-

Sulfonation : Achieved using fuming sulfuric acid, yielding sulfonated derivatives at C-8.

Reactivity Factors :

-

The -CF₃ group deactivates the ring but enhances regioselectivity.

-

Iodine at C-3 acts as a weakly directing group due to its size and polarizability .

Nucleophilic Substitution

The iodine atom at C-3 undergoes substitution with nucleophiles under transition metal catalysis:

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NH(CH₃)OCH₃ | Pd(OAc)₂/XantPhos | ACN | 50 | 70 |

| 2 | PhNH₂ | Pd(OAc)₂/dppf | DMF | 80 | 62 |

| 3 | CH₃C≡CH | PdCl₂(PPh₃)₂/CuI | THF | 60 | 58 |

Mechanism : Oxidative addition of the C–I bond to Pd(0) forms a Pd(II) intermediate, followed by transmetallation or nucleophilic attack .

Carbonylative Cyclization

Under CO atmosphere, the compound undergoes intramolecular aryloxycarbonylation to form chroman-2,4-diones :

Reaction :

Key Steps :

-

Aza-Michael addition of amine to the chromone C-2 position.

-

Ring-opening via pyrone cleavage.

Halogen Exchange

The iodine substituent participates in halogen-exchange reactions:

Applications : Facilitates diversification for structure-activity relationship (SAR) studies.

Base-Promoted Tandem Reactions

In DMF with NaH, the compound undergoes dehydroiodination and cyclization to form fused polycyclic derivatives :

Example :

Conditions :

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the chromone’s α,β-unsaturated carbonyl system to a quinone.

-

Reduction : NaBH₄ reduces the carbonyl to a secondary alcohol, though the -CF₃ group remains intact.

Mechanistic Insights

The reactivity of 3-iodo-7-(trifluoromethyl)chromone is governed by:

-

Electronic Effects : -CF₃ withdraws electron density, enhancing electrophilicity at C-3 and C-8 .

-

Steric Effects : Bulky -CF₃ hinders substitution at C-7 but facilitates C-3 reactivity .

-

Catalyst-Ligand Synergy : Bidentate ligands (e.g., XantPhos) improve Pd-catalyzed reaction yields by stabilizing intermediates .

Scientific Research Applications

4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to inhibit cell proliferation by interfering with key signaling pathways and inducing apoptosis. This is achieved through the activation of caspases and the disruption of mitochondrial function, leading to cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key benzopyranone derivatives and their substituents, molecular weights, and reported properties:

*Estimated based on analogous structures.

Key Differences and Implications

Electronic Effects :

- The -CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density in the aromatic ring compared to electron-donating groups (e.g., -OCH₃, -OH) in analogues . This may alter reactivity in electrophilic substitutions.

- The iodo substituent introduces polarizability, enabling halogen bonding, which is absent in methyl- or methoxy-substituted derivatives .

Methyl groups (e.g., 2-CH₃ in ) moderately increase lipophilicity but lack the metabolic stability conferred by -CF₃.

Biological Activity: Phenolic analogues (e.g., 5,7-diOH derivatives) exhibit antioxidant and antimicrobial activities due to radical scavenging . The target compound’s -CF₃ and -I groups may shift activity toward enzyme inhibition (e.g., kinases or cytochrome P450) via steric hindrance or halogen bonding .

Synthetic Accessibility :

- Iodination at position 3 may require specialized reagents (e.g., I₂/HIO₃), whereas methoxy or hydroxy groups are introduced via simpler alkylation or oxidation .

Research Findings and Data Gaps

- and : Highlight the prevalence of phenolic benzopyranones in natural products, emphasizing their roles in plant defense mechanisms .

- and : Demonstrate that substituent position (e.g., 2-Ph vs. 2-(4-OHPh)) significantly affects bioactivity, suggesting the target compound’s 3-I/7-CF₃ arrangement may yield novel interactions .

- and : Methyl and bromo/nitro derivatives underscore the impact of steric bulk on stability and reactivity, relevant to the target’s -CF₃ group .

Data Gaps :

- No direct toxicity or pharmacokinetic data for the target compound.

- Limited synthetic protocols for iodinated benzopyranones.

Biological Activity

4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

- Molecular Formula : C11H6F3I O

- Boiling Point : Approximately 301.7 °C

- Density : 2.01 g/cm³ at 20 °C

These properties indicate that the compound is stable at room temperature and has a relatively high boiling point, suggesting potential utility in various chemical reactions and formulations .

Biological Activity Overview

The biological activity of 4H-1-Benzopyran-4-one derivatives has been extensively studied, particularly in relation to their anti-inflammatory, anticancer, and antimicrobial properties. The following sections provide a detailed overview of these activities.

1. Anti-inflammatory Activity

Research indicates that benzopyran derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, compounds similar to 4H-1-Benzopyran-4-one have been shown to reduce inflammation in preclinical models by modulating COX pathways .

| Compound | COX-2 Inhibition (%) | Reference |

|---|---|---|

| 3-Iodo-7-(trifluoromethyl)-4H-benzopyran | 75% | |

| Benzopyran analogs | Varied (up to 87%) |

2. Anticancer Properties

Several studies have highlighted the potential of benzopyran derivatives in cancer therapy. The combination of these compounds with protein tyrosine kinase inhibitors has shown promise in reducing tumor growth and enhancing the efficacy of existing chemotherapeutics .

Case Study: Combination Therapy

A study demonstrated that the administration of benzopyran derivatives alongside lower doses of chemotherapeutic agents resulted in a significant reduction in tumor size while minimizing side effects such as nausea and vomiting .

| Treatment Regimen | Tumor Size Reduction (%) | Side Effects |

|---|---|---|

| Benzopyran + Methotrexate | 50% | Reduced nausea |

| Benzopyran + Doxorubicin | 40% | Minimal vomiting |

3. Antimicrobial Activity

The antimicrobial properties of benzopyran derivatives have also been investigated. Recent findings suggest that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

Research has shown that certain benzopyran derivatives possess Minimum Inhibitory Concentrations (MIC) that indicate strong antibacterial activity:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Iodo-7-(trifluoromethyl)-4H-benzopyran | 6.25 - 25 | S. aureus, E. coli |

| Other analogs | >200 | Various |

These results highlight the potential for developing new antibacterial agents based on the benzopyran scaffold .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4H-1-Benzopyran derivatives typically involves multi-step organic reactions, including cyclization processes that yield the desired functional groups for biological activity. The structure-activity relationship studies indicate that modifications at specific positions on the benzopyran ring can significantly enhance biological efficacy.

Key Modifications

- Iodine Substitution : Enhances anti-inflammatory properties.

- Trifluoromethyl Group : Increases lipophilicity and potentially improves membrane permeability.

Q & A

Q. What are the optimal synthetic routes for introducing iodine and trifluoromethyl groups into the benzopyranone scaffold?

- Methodological Answer : The synthesis of 3-iodo-7-(trifluoromethyl) derivatives can be adapted from halogenation and fluorination protocols. For iodine introduction, direct electrophilic iodination using iodine monochloride (ICl) under controlled pH (e.g., acetic acid) is effective, as seen in analogous chromone substitutions . The trifluoromethyl group may be introduced via Ullmann-type coupling using CuI catalysts or via nucleophilic displacement with trifluoromethylating agents (e.g., TMSCF₃). Reaction optimization should include temperature control (60–100°C) and inert atmospheres to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The iodine substituent increases susceptibility to photodegradation; thus, storage at 4°C in amber vials under nitrogen is advised . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess decomposition pathways. Monitor via TLC or HPLC for degradation products like deiodinated or hydrolyzed derivatives .

Advanced Research Questions

Q. How do electronic effects of the iodo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic substitution but deactivates it toward electrophilic attacks. The iodine atom serves as a directing group and can participate in Suzuki-Miyaura coupling if displaced by palladium catalysts. Computational studies (DFT) using software like Gaussian09 can map frontier molecular orbitals to predict reaction sites . Experimental validation via kinetic studies under varying Pd catalyst loads (e.g., 1–5 mol%) is recommended .

Q. How can contradictory spectral data (e.g., unexpected splitting in ¹³C NMR) be resolved?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism) or solvent effects. Variable-temperature NMR (VT-NMR) from -50°C to 50°C can identify conformational changes. For trifluoromethyl groups, compare ¹³C-¹⁹F coupling constants (²JCF ≈ 35–45 Hz) with literature values . Density Functional Theory (DFT)-calculated NMR shifts (using B3LYP/6-311+G(d,p)) provide benchmarks for assigning signals .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

- Methodological Answer : Given the acute toxicity hazards observed in structurally similar benzopyranones , use fume hoods and sealed handling systems (e.g., glove boxes) for powder processing. Cell-based assays require dose-ranging studies (0.1–100 µM) with cytotoxicity controls (e.g., MTT assay). Respiratory protection (NIOSH-approved N95 masks) and skin barriers (nitrile gloves) are mandatory during bulk handling .

Data Analysis and Interpretation

Q. How to address discrepancies in logP values between computational predictions and experimental measurements?

- Methodological Answer : Discrepancies may arise from ionization or solvent interactions. Use shake-flask experiments (octanol-water partitioning) at pH 7.4 for empirical logP determination. Compare with computational tools like XLogP3 (which estimates logP = 4.5 for similar compounds ) or ChemAxon. Adjust for iodine’s polarizability and the trifluoromethyl group’s hydrophobicity in QSPR models .

Q. What computational models best predict the compound’s bioavailability?

- Methodological Answer : SwissADME or ADMET Predictor® can simulate parameters like intestinal permeability (Caco-2 model) and cytochrome P450 interactions. The trifluoromethyl group may enhance metabolic stability but reduce solubility; molecular dynamics simulations (e.g., GROMACS) can model membrane penetration . Validate predictions with in vitro Caco-2 assays and hepatic microsome stability tests.

Experimental Design

Designing a SAR study to evaluate the impact of the iodo substituent on biological activity :

- Methodological Answer :

Synthesize analogs with halogens (Cl, Br) or hydrogen at position 3 while keeping the trifluoromethyl group constant. Test against a target enzyme (e.g., kinase) using IC₅₀ assays. Use ANOVA to compare potency trends, and correlate with Hammett σ values to quantify electronic effects . Include a negative control (unsubstituted benzopyranone) and a positive control (known inhibitor).

Optimizing reaction conditions to minimize byproducts in trifluoromethylation :

- Methodological Answer :

Screen solvents (DMF, DMSO, THF) and bases (K₂CO₃, CsF) to enhance nucleophilicity of the trifluoromethyl source. Use Design of Experiments (DoE) to vary temperature (50–120°C), reaction time (6–24 h), and catalyst (CuI, Pd(OAc)₂). Analyze yields via GC-MS and optimize for minimal defluorination byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.